molecular formula C14H12ClF3N2O2S B1401701 N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide CAS No. 1311280-33-7

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide

Cat. No.: B1401701
CAS No.: 1311280-33-7
M. Wt: 364.8 g/mol
InChI Key: KNKLLJJKUHPZGH-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide is a chemical compound offered for research and development purposes. This sulfonamide-based molecule features a chloro and trifluoromethyl-substituted pyridine ring, a structural motif of significant interest in medicinal chemistry. Similar halogenated and fluorinated heterocyclic cores are frequently explored in drug discovery for their potential to modulate biological activity and optimize physicochemical properties . The integration of a benzenesulfonamide group suggests potential for investigation in areas such as enzyme inhibition, given the established role of sulfonamides in targeting a wide range of enzymes. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Its structural characteristics make it a candidate for probing biological targets in various biochemical pathways. This product is intended for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2S/c1-9-3-5-11(6-4-9)23(21,22)20(2)13-8-10(14(16,17)18)7-12(15)19-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLLJJKUHPZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12ClF3N2O2S
  • Molecular Weight : 360.76 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy.
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit various enzymes, including:
      • AChE (Acetylcholinesterase) : It has shown potential as an inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
      • IRAP (Insulin-Regulated Aminopeptidase) : Inhibition of IRAP is associated with improved memory and cognitive functions, making it a target for cognitive enhancers.
  • Toxicological Profile
    • Toxicological studies indicate that high doses may lead to adverse effects on liver and kidney functions. The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects observed in animal models .

The biological activity of this compound is primarily attributed to its structural features:

  • Trifluoromethyl Group : This group is known to enhance the electron-withdrawing ability of the molecule, which can increase binding affinity to target enzymes.
  • Sulfonamide Moiety : Sulfonamides are known for their ability to mimic p-amino benzoic acid (PABA), thereby interfering with folate synthesis in bacteria.

Case Studies and Research Findings

StudyFindings
Newton et al. (1998)Reported that following inhalation exposure in rats, the highest concentration was found in adipose tissue, indicating significant bioaccumulation .
Quistad & Mulholland (1983)Found that after oral administration, a large percentage was exhaled un-metabolized, suggesting low metabolic conversion .
IARC (2020)Highlighted dose-dependent nephropathy in male rats at doses starting from 50 mg/kg .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide
  • Structure : Differs in pyridine substituents: benzyloxy (C5), methyl groups (C3, C4, C6), and lacks the chloro group .
  • The trimethylpyridine may enhance electron-donating effects, altering reactivity.
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides
  • Structure : Pyrimidine core with bromo, morpholinyl, and methoxy substituents; sulfonamide attached to a trimethylbenzene ring .
  • Impact : The bromo and morpholinyl groups introduce polarizable halogens and hydrogen-bonding sites, likely improving target binding affinity but increasing molecular weight.

Trifluoromethyl and Sulfonamide Modifications

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structure : Chromen-pyrazolo-pyrimidine hybrid with fluorophenyl and sulfonamide groups .
  • Properties : Higher molecular weight (589.1 g/mol ) and melting point (175–178°C ) due to aromatic stacking from the chromen ring. Fluorine atoms enhance metabolic stability.
N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
  • Structure : Pyrimidine core with piperidinyl and methyl groups; sulfonamide linked via a methyl bridge .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₁₃ClF₃N₂O₂S ~380.8 6-Cl, 4-CF₃ (pyridine); 4-CH₃, N-CH₃ (sulfonamide) Balanced lipophilicity, moderate reactivity
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide C₂₃H₂₂F₃N₂O₃S 481.5 5-OBn, 3,4,6-CH₃ (pyridine); 4-CF₃ (sulfonamide) High steric hindrance, lower solubility
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₃S 589.1 Chromen-4-one, fluorophenyl, pyrazolo-pyrimidine High melting point (175–178°C), fluorinated
N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide C₁₈H₂₁F₃N₄O₂S 414.4 4-CH₃, 6-piperidinyl (pyrimidine); 4-CF₃ (sulfonamide) Enhanced solubility via piperidinyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide

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